molecular formula C19H20N2O3 B4010555 4-[(phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-[(phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B4010555
M. Wt: 324.4 g/mol
InChI Key: QMBYRPDRTJMYND-UHFFFAOYSA-N
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Description

4-[(Phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a phenylcarbonyl group and a tetrahydrofuran-2-ylmethyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with tetrahydrofuran-2-ylmethylamine in the presence of a base to form the desired benzamide derivative . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

For industrial production, the synthesis is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process also focuses on minimizing the use of hazardous reagents and solvents to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(Phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(phenylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

4-benzamido-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(20-13-17-7-4-12-24-17)15-8-10-16(11-9-15)21-19(23)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBYRPDRTJMYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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